molecular formula C8H9N3 B1300731 1-methyl-1H-indazol-6-amine CAS No. 74728-65-7

1-methyl-1H-indazol-6-amine

Cat. No.: B1300731
CAS No.: 74728-65-7
M. Wt: 147.18 g/mol
InChI Key: YTKNUPJYGSOVLV-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-6-amine is an organic compound with the molecular formula C8H9N3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Biochemical Analysis

Cellular Effects

The effects of 1-methyl-1H-indazol-6-amine on various cell types and cellular processes are profound. This compound has been shown to induce cell cycle arrest in human colorectal cancer cells (HCT116) by inhibiting the expression of IDO1 . This leads to a reduction in cell proliferation and promotes apoptosis. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a decrease in kynurenine levels, which can modulate immune responses and enhance anti-tumor activity. Additionally, this compound can interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on IDO1 and its anti-proliferative activity in cancer cells for several weeks. The compound’s stability and efficacy may decrease over time, necessitating proper storage and handling to preserve its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with IDO1. By inhibiting IDO1, the compound affects the tryptophan-kynurenine pathway, leading to changes in metabolic flux and metabolite levels . This modulation of the tryptophan-kynurenine pathway can have significant implications for immune responses and cancer progression. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion and may interact with specific transporters or binding proteins to facilitate its distribution . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it interacts with IDO1 and other biomolecules involved in cell signaling pathways . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-6-amine can be synthesized through several methods. One common approach involves the cyclization of 2-nitrobenzylamine derivatives. The process typically includes the reduction of the nitro group to an amine, followed by cyclization to form the indazole ring . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indazole core .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1-Methyl-1H-indazol-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKNUPJYGSOVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357028
Record name 1-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74728-65-7
Record name 1-Methyl-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74728-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazol-6-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1-methyl-6-nitro-1H-indazole (1.2 g, 0.7 mmol) in EtOH (50 ml) and THF (15 ml) was added PtO2 (125 mg) at 26° C. The mixture was stirred for 1.5 h at 26° C. under a H2 atmosphere at 30 Psi. Once the reaction was complete by TLC analysis, the mixture was filtered and the filtrate concentrated to give the target crude product as a white solid which was used in the next step without further purification (1.0 g, Yield 90%). LCMS (m/z): 148.1 (M+1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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